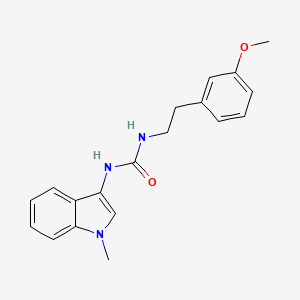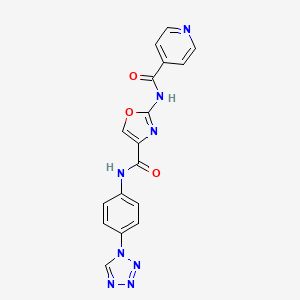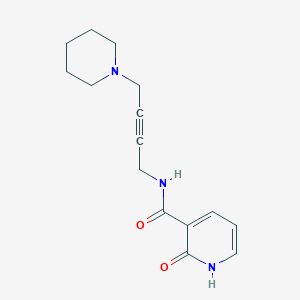
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as BU-48, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It was first synthesized in 2012 by researchers from the University of California, Irvine, and has since been the subject of numerous scientific studies. BU-48 has been found to exhibit potent activity at the cannabinoid receptor CB2, which is primarily expressed in immune cells and is involved in various physiological processes, including inflammation and immune response.
科学的研究の応用
Antitumor Activities
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds have been studied for their antitumor properties. A study by Hu et al. (2018) focused on the synthesis, crystal structure, and antitumor activities of a similar compound, demonstrating significant antitumor activity and interactions with the CDK4 protein, an important target in cancer research (Hu et al., 2018).
Antimicrobial Evaluation
Compounds structurally related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their antimicrobial properties. Rani et al. (2014) synthesized novel imidazole ureas and carboxamides, assessing their antimicrobial effectiveness (Rani et al., 2014).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of compounds related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. Peet (1987) investigated the reactions and synthesis of similar compounds, providing insights into their chemical structures and potential applications (Peet, 1987).
Enzyme Inhibition and Potential Therapeutic Applications
Several studies have explored the enzyme inhibition properties of compounds structurally similar to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. For example, Vidaluc et al. (1995) synthesized and assessed compounds for antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative conditions (Vidaluc et al., 1995).
Potential for Treating Depression
Matzen et al. (2000) researched compounds with structural similarities for their potential use in treating depression, focusing on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, which are key targets in the pharmacotherapy of depression (Matzen et al., 2000).
特性
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYRMHUFRZPANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)





![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)

